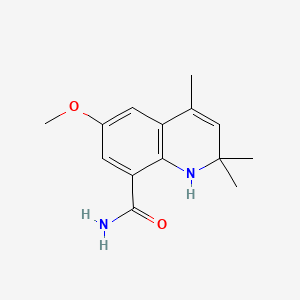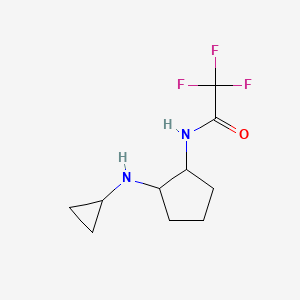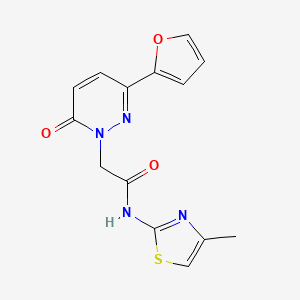
3-(BenZyloxy)benZylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)benzylzinc chloride is an organozinc compound that features a benzyl group substituted with a benzyloxy group and bonded to a zinc chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)benzylzinc chloride can be synthesized through the oxidative insertion of zinc into 3-(benzyloxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the presence of a catalyst, such as cobalt chloride (CoCl2), and an additive like isoquinoline to enhance the yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)benzylzinc chloride undergoes various types of reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Zinc or tin in dilute mineral acid can be used for reduction reactions.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acids and other oxidized derivatives.
Reduction: Hydrocarbons and reduced benzylic compounds.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)benzylzinc chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)benzylzinc chloride involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds through transmetalation processes . The benzyloxy group can stabilize the intermediate through resonance, enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylzinc chloride: Lacks the benzyloxy group, making it less reactive in certain transformations.
Phenylzinc chloride: Contains a phenyl group instead of a benzyl group, leading to different reactivity patterns.
3-(Benzyloxy)phenylzinc chloride: Similar structure but with a phenyl group, offering different reactivity and applications.
Uniqueness
3-(Benzyloxy)benzylzinc chloride is unique due to the presence of both the benzyloxy and benzyl groups, which provide enhanced reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C14H13ClOZn |
|---|---|
Poids moléculaire |
298.1 g/mol |
Nom IUPAC |
chlorozinc(1+);1-methanidyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13O.ClH.Zn/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
DXBNKBRIMJSCDQ-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


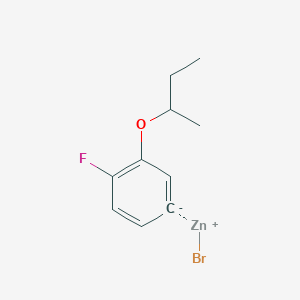
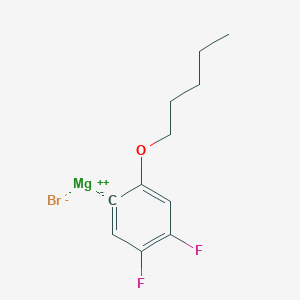
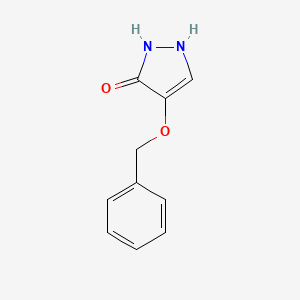
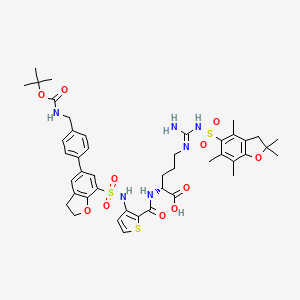
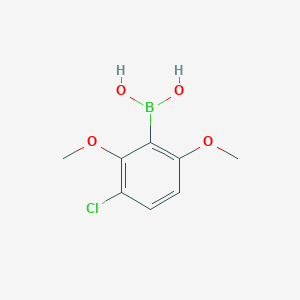
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)

![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
